molecular formula C17H21N3O3 B13825244 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B13825244
M. Wt: 315.37 g/mol
InChI Key: AEJQPQMJBVQMHU-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a pyrrolidinyl butanone moiety

Preparation Methods

The synthesis of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group.

    Formation of the pyrrolidinyl butanone moiety: This can be done by reacting a suitable butanone derivative with pyrrolidine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group play crucial roles in its binding to target molecules, while the pyrrolidinyl butanone moiety may influence its overall activity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and compounds with methoxyphenyl or pyrrolidinyl groups. Some examples are:

  • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • (2S,3S)-3-{3-[4-(METHYLSULFONYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-OXO-1-PYRROLIDIN-1-YLBUTAN-2-AMINE

Compared to these compounds, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C17H21N3O3/c1-22-14-9-7-13(8-10-14)17-18-15(23-19-17)5-4-6-16(21)20-11-2-3-12-20/h7-10H,2-6,11-12H2,1H3

InChI Key

AEJQPQMJBVQMHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N3CCCC3

Origin of Product

United States

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